Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as 5-norbornene-2-carboxylic acid, is an organic compound with the molecular formula C8H10O2. It is a bicyclic compound featuring a norbornene skeleton with a carboxylic acid functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Mechanism of Action
Target of Action
5-Norbornene-2-carboxylic acid, also known as Norbornenecarboxylic acid or Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a versatile building block for the synthesis of various functional materials . It is used to modify surfaces or to functionalize nanoparticles, influencing their optical, magnetic, or electronic properties .
Mode of Action
The compound is often used in ring-opening metathesis polymerization reactions to form polymers with controlled molecular weight and structure . It has been shown to react with 1; 2; 4; 5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction . This is a bioorthogonal reaction demonstrated to be useful in biological imaging applications .
Biochemical Pathways
The compound is involved in the step-growth, radically mediated thiol-norbornene photopolymerization used to create versatile, stimuli-responsive poly (ethylene glycol)-co-peptide hydrogels . The reaction is cytocompatible and allows for the encapsulation of human mesenchymal stem cells with a viability greater than 95% .
Result of Action
The compound’s action results in the formation of polymers with controlled molecular weight and structure . It also allows for the encapsulation of human mesenchymal stem cells in poly (ethylene glycol)-co-peptide hydrogels .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored in an inert gas environment and should avoid exposure to air . It is also recommended to use personal protective equipment as required and ensure adequate ventilation when handling the compound .
Biochemical Analysis
Biochemical Properties
It is known to be a versatile building block for the synthesis of various functional materials, including polymers, dendrimers, and self-assembled monolayers
Cellular Effects
It has been used in the creation of stimuli-responsive poly (ethylene glycol)-co-peptide hydrogels, which are cytocompatible and allow for the encapsulation of human mesenchymal stem cells with a viability greater than 95% .
Molecular Mechanism
It is known to influence the optical, magnetic, or electronic properties of nanoparticles when used to modify surfaces or functionalize nanoparticles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct . The reaction conditions typically include heating the reactants in a suitable solvent such as toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification steps such as recrystallization or distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
5-Norbornene-2-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Ethyl 5-norbornene-2-carboxylate: An ester derivative of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Bicyclo[2.2.1]hept-2-ene-5-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
This compound is unique due to its specific norbornene structure combined with a carboxylic acid functional group. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGUSUBEMUKACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28551-71-5 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28551-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80883313 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-74-1, 934-30-5 | |
Record name | 5-Norbornene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Norbornene-2-carboxylic acid, exo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | exo-5-Norbornene-2-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Norbornene-2-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Norbornene-2-carboxylic acid, exo- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Norbornene-2-carboxylic acid?
A1: 5-Norbornene-2-carboxylic acid has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol.
Q2: Is there spectroscopic data available for 5-Norbornene-2-carboxylic acid?
A2: Yes, researchers have used various spectroscopic techniques to characterize 5-Norbornene-2-carboxylic acid. For example, 1H NMR studies have been used to determine the ratio of endo and exo isomers in synthesized samples [], while 13C NMR analysis has been employed to study the correlation between carbon-proton and proton-proton coupling constants []. Infrared (IR) spectroscopy is also commonly used to confirm the presence of specific functional groups, like carbonyl groups, within the molecule [].
Q3: Is 5-Norbornene-2-carboxylic acid compatible with common organic solvents?
A3: Yes, 5-Norbornene-2-carboxylic acid and many of its derivatives exhibit good solubility in common organic solvents like toluene, dichloromethane, and chloroform. This solubility is crucial for its use in polymerization reactions and other chemical transformations [, ].
Q4: How does the structure of 5-Norbornene-2-carboxylic acid derivatives impact polymer properties?
A4: The incorporation of 5-Norbornene-2-carboxylic acid and its derivatives into polymers significantly influences their properties. For instance, incorporating bulky ester substituents, like butyl groups, can lower the glass transition temperature (Tg) of resulting polynorbornene copolymers []. In contrast, using methyl esters as substituents generally leads to higher Tg values []. This tunability allows researchers to tailor the thermal properties of the polymer for specific applications.
Q5: How is 5-Norbornene-2-carboxylic acid employed in the Catellani reaction?
A5: The potassium salt of 5-Norbornene-2-carboxylic acid has shown remarkable utility in palladium-catalyzed Catellani reactions [, ]. It acts as both a catalytic mediator and a base, facilitating the activation of aryl halides and subsequent coupling reactions. Notably, it has enabled the use of epoxides as alkylating reagents in these reactions, expanding the scope and utility of this powerful transformation [, ].
Q6: What role does 5-Norbornene-2-carboxylic acid play in ring-opening metathesis polymerization (ROMP)?
A6: 5-Norbornene-2-carboxylic acid serves as a key building block in the synthesis of monomers for ROMP [, , , , , ]. The norbornene double bond readily participates in ROMP, enabling the creation of well-defined polymers with controlled molecular weights and architectures. This approach is particularly useful for generating polymers with functional groups derived from the carboxylic acid moiety, enabling diverse applications.
Q7: Are there any drug delivery applications utilizing 5-Norbornene-2-carboxylic acid derivatives?
A9: Yes, 5-Norbornene-2-carboxylic acid derivatives have shown promise in targeted drug delivery strategies. Researchers have explored its use in liposomal formulations for controlled drug release []. By incorporating tetrazine-modified lipids containing the compound into liposomes, they achieved accelerated drug release specifically within tumors via a bioorthogonal inverse electron demand Diels–Alder (IEDDA) reaction triggered by norbornene derivatives []. This approach highlights the potential of this compound in developing targeted therapies.
Q8: What analytical techniques are commonly employed to characterize 5-Norbornene-2-carboxylic acid-based polymers?
A10: Several analytical techniques are crucial for characterizing 5-Norbornene-2-carboxylic acid-based polymers. Gel permeation chromatography (GPC) is widely used to determine the molecular weight and molecular weight distribution of the polymers [, , ]. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides valuable information on the polymer's structure, composition, and tacticity [, , ]. Additionally, techniques like differential scanning calorimetry (DSC) are employed to study the thermal properties of the polymers, such as their glass transition temperature (Tg) [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.